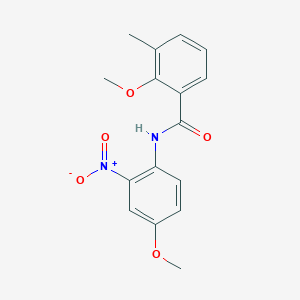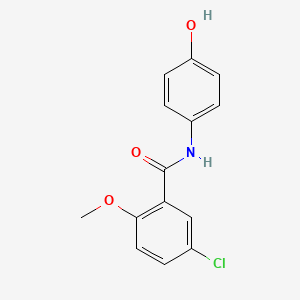![molecular formula C17H17NO4S B4404801 5-hydroxy-2-({[(2-methylbenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B4404801.png)
5-hydroxy-2-({[(2-methylbenzyl)thio]acetyl}amino)benzoic acid
Übersicht
Beschreibung
5-hydroxy-2-({[(2-methylbenzyl)thio]acetyl}amino)benzoic acid, also known as MTA, is a chemical compound that has been extensively studied for its potential therapeutic applications. MTA is a derivative of salicylic acid and has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects.
Wissenschaftliche Forschungsanwendungen
5-hydroxy-2-({[(2-methylbenzyl)thio]acetyl}amino)benzoic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects in various in vitro and in vivo models. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to reduce the activation of NF-kappaB, a transcription factor that plays a key role in inflammation. This compound has also been found to induce apoptosis in cancer cells and to inhibit tumor growth in animal models. In addition, this compound has been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of 5-hydroxy-2-({[(2-methylbenzyl)thio]acetyl}amino)benzoic acid is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways involved in inflammation, tumor growth, and neurodegeneration. This compound has been shown to inhibit the activity of COX-2, an enzyme that plays a key role in the production of pro-inflammatory prostaglandins. This compound has also been found to inhibit the activation of MAPK and PI3K/Akt signaling pathways, which are involved in cell proliferation and survival. In addition, this compound has been shown to activate the Nrf2/ARE pathway, which plays a key role in the cellular antioxidant defense system.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to inhibit the activation of NF-kappaB, a transcription factor that plays a key role in inflammation. This compound has also been found to induce apoptosis in cancer cells and to inhibit tumor growth in animal models. In addition, this compound has been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
5-hydroxy-2-({[(2-methylbenzyl)thio]acetyl}amino)benzoic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its purity can be determined by HPLC analysis. This compound has also been extensively studied for its biological activities, and its mechanism of action is well understood. However, there are also some limitations to using this compound in lab experiments. This compound is a relatively new compound, and its long-term safety and toxicity have not been fully established. In addition, this compound has low solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 5-hydroxy-2-({[(2-methylbenzyl)thio]acetyl}amino)benzoic acid. One area of focus is the development of this compound-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of focus is the development of this compound-based drugs for the treatment of cancer, either as a standalone therapy or in combination with other drugs. Additionally, there is growing interest in the potential neuroprotective effects of this compound, and further research is needed to explore its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
5-hydroxy-2-[[2-[(2-methylphenyl)methylsulfanyl]acetyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-11-4-2-3-5-12(11)9-23-10-16(20)18-15-7-6-13(19)8-14(15)17(21)22/h2-8,19H,9-10H2,1H3,(H,18,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDYALJLDWGZQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSCC(=O)NC2=C(C=C(C=C2)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl {3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B4404724.png)
![{2-[2-(4-morpholinyl)ethoxy]phenyl}methanol hydrochloride](/img/structure/B4404728.png)
![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4404730.png)
![4-{4-[4-(1-piperidinyl)butoxy]phenyl}-2-butanone hydrochloride](/img/structure/B4404736.png)
![2-({isopropyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}carbonyl)phenyl acetate](/img/structure/B4404741.png)
![4-(allyloxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B4404746.png)
![1-{3-[(1-chloro-2-naphthyl)oxy]propyl}-1H-imidazole hydrochloride](/img/structure/B4404753.png)

![2-methoxy-4-({[2-(pentanoylamino)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4404772.png)
![1-{4-[4-(1H-imidazol-1-yl)butoxy]-3-methoxyphenyl}ethanone hydrochloride](/img/structure/B4404780.png)
![N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B4404789.png)
![3-{[(4-methoxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4404797.png)
